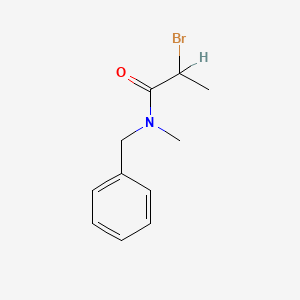

N-Benzyl-2-bromo-N-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

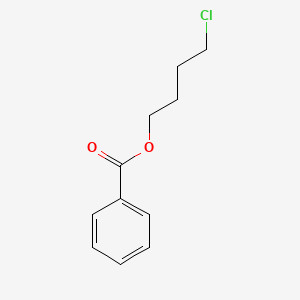

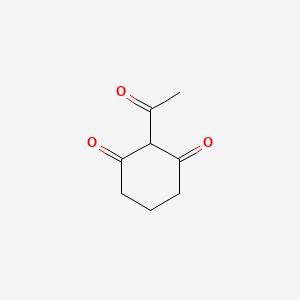

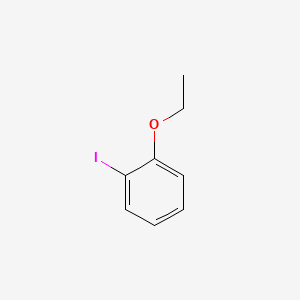

N-Benzyl-2-bromo-N-methylpropanamide is a chemical compound with the CAS number 60110-37-4 .

Molecular Structure Analysis

The molecular formula of this compound is C11H14BrNO . The InChI code is 1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) . The molecular weight is 256.14 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.14 g/mol . It has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 255.02588 g/mol . The topological polar surface area is 29.1 Ų . It has 14 heavy atoms .Applications De Recherche Scientifique

Photochemical Reactions

N-Benzyl-2-bromo-N-methylpropanamide is involved in photochemical reactions. Nishio et al. (2005) explored the photochemical reactions of various N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their research found that irradiation of these compounds led to products through processes like dehydrobromination, cyclization, and bromo-migration, with the formation of unexpected tricyclic lactams in some cases. This study highlights the compound's role in intricate photochemical pathways (Nishio et al., 2005).

Biological Activities

The compound also shows potential in biological activities. For example, Arayne et al. (2017) synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, including those with a structure related to this compound. These compounds were evaluated for antihistaminic and anticholinergic activity, indicating the compound's relevance in medical research (Arayne et al., 2017).

Antipsychotic Agents

In the development of antipsychotic agents, Högberg et al. (1991) investigated a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides as dopamine D-2 receptor antagonists. These compounds, closely related to this compound, showed promising results in vitro and in vivo, indicating the compound's potential application in psychiatric medication research (Högberg et al., 1991).

Antifungal Activity

Ienascu et al. (2018) synthesized novel molecules, including N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which were tested against various fungi. These studies highlight the antifungal potential of compounds structurally related to this compound (Ienascu et al., 2018).

Synthesis and Characterization

Binzet et al. (2009) focused on the synthesis and characterization of Cu(II) and Ni(II) complexes of 4-Bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives. This study provides insight into the chemical properties and potential applications of compounds related to this compound in coordination chemistry (Binzet et al., 2009).

Safety and Hazards

N-Benzyl-2-bromo-N-methylpropanamide is labeled with the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

N-benzyl-2-bromo-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHMIPQYXGCRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905219 |

Source

|

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-07-5 |

Source

|

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100129075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)